Cas no 1075-82-7 (Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate)
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
- SB84104
- A1-51053
- AUUICUZWYQYTNO-UHFFFAOYSA-N
- DB-059648
- MFCD12022629
- Ethyl1-(hydroxymethyl)cyclopentanecarboxylate
- 1075-82-7
- BAA07582
- Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, 98%
- C9H16O3
- ETHYL 1-(HYDROXYMETHYL)CYCLOPENTANE-1-CARBOXYLATE
- F53836
- AKOS006317974
- SCHEMBL1691141
- 1-hydroxymethyl-cyclopentanecarboxylic acid ethyl ester
- CS-0130737
- Ethyl 1-(hydroxyMethyl)cyclopentanecarboxylate, 97%
-
- MDL: MFCD12022629
- Inchi: 1S/C9H16O3/c1-2-12-8(11)9(7-10)5-3-4-6-9/h10H,2-7H2,1H3
- InChI Key: AUUICUZWYQYTNO-UHFFFAOYSA-N
- SMILES: O(CC)C(C1(CO)CCCC1)=O
Computed Properties
- Exact Mass: 172.10998
- Monoisotopic Mass: 172.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 242.6±13.0 °C at 760 mmHg
- Flash Point: 95.0±12.6 °C
- PSA: 46.53
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB504243-1 g |
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, 97%; . |
1075-82-7 | 97% | 1g |
€333.00 | 2023-04-18 | |
| TRC | E938513-10mg |
Ethyl 1-(Hydroxymethyl)cyclopentanecarboxylate |
1075-82-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E938513-50mg |
Ethyl 1-(Hydroxymethyl)cyclopentanecarboxylate |
1075-82-7 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E938513-100mg |
Ethyl 1-(Hydroxymethyl)cyclopentanecarboxylate |
1075-82-7 | 100mg |
$ 250.00 | 2022-06-05 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD0011-10g |
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate |
1075-82-7 | 95% | 10g |
$1349 | 2023-09-07 | |
| Chemenu | CM464959-1g |
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate |
1075-82-7 | 95%+ | 1g |
$415 | 2023-01-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62804-1g |
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, 97% |
1075-82-7 | 97% | 1g |
¥5377.00 | 2023-03-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62804-250mg |
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, 97% |
1075-82-7 | 97% | 250mg |
¥1794.00 | 2023-03-09 | |
| Cooke Chemical | F690921-250mg |
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate |
1075-82-7 | 97 | 250mg |
RMB 1435.20 | 2025-02-21 | |
| Cooke Chemical | F690921-1g |
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate |
1075-82-7 | 97 | 1g |
RMB 4301.60 | 2025-02-21 |
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate Suppliers
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
Comprehensive Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate (CAS No. 1075-82-7): Properties, Applications, and Industry Insights
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate (CAS 1075-82-7) is a versatile cyclopentane derivative with significant applications in pharmaceuticals, fragrances, and specialty chemicals. This compound features a unique hydroxymethyl and ester functional group combination, making it valuable for synthetic intermediates. Its molecular structure (C9H16O3) balances hydrophilicity and lipophilicity, a trait increasingly sought after in green chemistry and sustainable synthesis.
Recent trends highlight growing interest in bio-based solvents and low-toxicity additives, where Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate shows promise. Researchers are exploring its role in cosmetic formulations as a mild emulsifier, aligning with the demand for clean beauty ingredients. In pharmaceutical R&D, its cyclopentane backbone is leveraged for prodrug design, particularly in modifying drug solubility—a hot topic in oral bioavailability enhancement.
The compound’s synthesis typically involves esterification of cyclopentanecarboxylic acid derivatives under mild conditions, reflecting industry shifts toward energy-efficient processes. Analytical characterization via GC-MS and NMR confirms its high purity (>98%), a critical factor for GMP-compliant production. Users frequently search for "CAS 1075-82-7 supplier" and "cyclopentanecarboxylate stability data," underscoring commercial and R&D needs.
In fragrance applications, Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate contributes to woody-amber accords, meeting demand for long-lasting scent matrices. Its degradation profile under OECD 301 guidelines makes it attractive for eco-friendly formulations. Patent analyses reveal growing use in polyester modifications, addressing queries like "biodegradable plasticizers 2024."
Storage recommendations emphasize protection from moisture and oxidizing agents, with stability maintained at 2-8°C under inert gas. These protocols align with laboratory safety trends and chemical inventory management best practices. The compound’s logP value (~1.2) and hydrogen bonding capacity are frequently cited in QSAR modeling studies.
Emerging applications include enzyme-catalyzed transformations, where its sterically hindered structure tests biocatalyst selectivity—a key area in industrial biotechnology. Regulatory status varies by region, with REACH compliance confirmed in the EU, while manufacturers often address "US EPA TSCA listing" inquiries.
For analytical chemists, HPLC methods using C18 columns (acetonitrile/water mobile phase) provide robust quantification. This aligns with search trends for "CAS 1075-82-7 analysis protocol." The compound’s vapor pressure (0.12 mmHg at 25°C) and Henry’s Law constant data support environmental fate modeling.
Innovative uses in click chemistry and metal-organic frameworks (MOFs) are being investigated, responding to interest in "multifunctional building blocks." Its crystalline polymorphs (characterized by PXRD) are relevant to formulation scientists optimizing solid-state properties.
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